

Strategic Overview: The Duality of Protection and Probing

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Compound of Interest

Compound Name: (Boc)₂-¹⁵NH

CAS No.: 137052-25-6

Cat. No.: B556018

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Di-tert-butyl iminodicarboxylate, (Boc)₂NH, is a crystalline solid widely employed as a synthetic surrogate for ammonia and a precursor to primary amines.[1] Its utility stems from the two tert-butyloxycarbonyl (Boc) protecting groups, which significantly decrease the nucleophilicity of the central nitrogen atom, allowing for controlled, stepwise reactions. The isotopic labeling with ¹⁵N introduces a powerful analytical dimension. The ¹⁵N nucleus possesses a nuclear spin (I) of ½, which, unlike the quadrupolar and highly abundant ¹⁴N nucleus (I=1), yields sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This unique combination of a sterically encumbered, protected nitrogen source with a spin-active NMR probe makes (Boc)₂-¹⁵NH an invaluable reagent for mechanistic elucidation, metabolic tracing, and the synthesis of labeled standards.

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of (Boc)₂-¹⁵NH are fundamentally governed by its molecular structure. These properties dictate its handling, reactivity, and analytical characteristics.

Table 1: Physicochemical and Spectroscopic Data for (Boc)₂-¹⁵NH

Property	Value / Description	Rationale & Comments
Chemical Formula	$C_{10}H_{19}^{15}NO_4$	Isotopic enrichment at the nitrogen position.
Molecular Weight	218.26 g/mol	Calculated based on the molecular weight of the unlabeled compound (217.26 g/mol). ^{[3][4]}
Appearance	White to off-white crystalline solid	Consistent with the unlabeled analogue. ^{[5][6]}
Melting Point	114-117 °C	Expected to be nearly identical to the unlabeled compound.
Solubility	Soluble in most organic solvents (e.g., THF, CH_2Cl_2 , EtOAc); Insoluble in water. ^{[6][7]}	The two bulky, nonpolar tert-butyl groups dominate the molecule's solubility profile.
1H NMR ($CDCl_3$)	$\delta \approx 1.5$ (s, 18H, $C(CH_3)_3$), $\delta \approx 7.5$ (broad d, 1H, $^{15}N-H$)	The singlet represents the 18 equivalent protons of the two Boc groups. The N-H proton signal is a doublet due to coupling with the ^{15}N nucleus.
^{13}C NMR ($CDCl_3$)	$\delta \approx 28$ ($C(CH_3)_3$), $\delta \approx 82$ ($C(CH_3)_3$), $\delta \approx 152$ (C=O)	Shows the characteristic carbons of the Boc protecting groups.
^{15}N NMR	Sharp singlet, chemical shift is solvent and reference dependent.	The key analytical feature. Its precise chemical shift allows it to be used as a reference standard. ^[8]
**IR (KBr, cm^{-1}) **	$\nu \approx 3270$ (N-H stretch), $\nu \approx 1740$ (C=O stretch), $\nu \approx 1150$ (C-O stretch)	The N-H stretch will be slightly shifted compared to the unlabeled compound due to the heavier isotope.

Key Methodologies & Field Applications

The utility of $(\text{Boc})_2\text{-}^{15}\text{NH}$ is best demonstrated through its application in common, yet critical, laboratory workflows.

Synthesis of ^{15}N -Labeled Primary Amines via N-Alkylation

$(\text{Boc})_2\text{-}^{15}\text{NH}$ serves as an excellent nucleophile for $\text{S}_{\text{N}}2$ reactions after deprotonation, providing a robust method for introducing a protected ^{15}N -amine. This approach is a modern, efficient alternative to the classical Gabriel synthesis.[5][7]

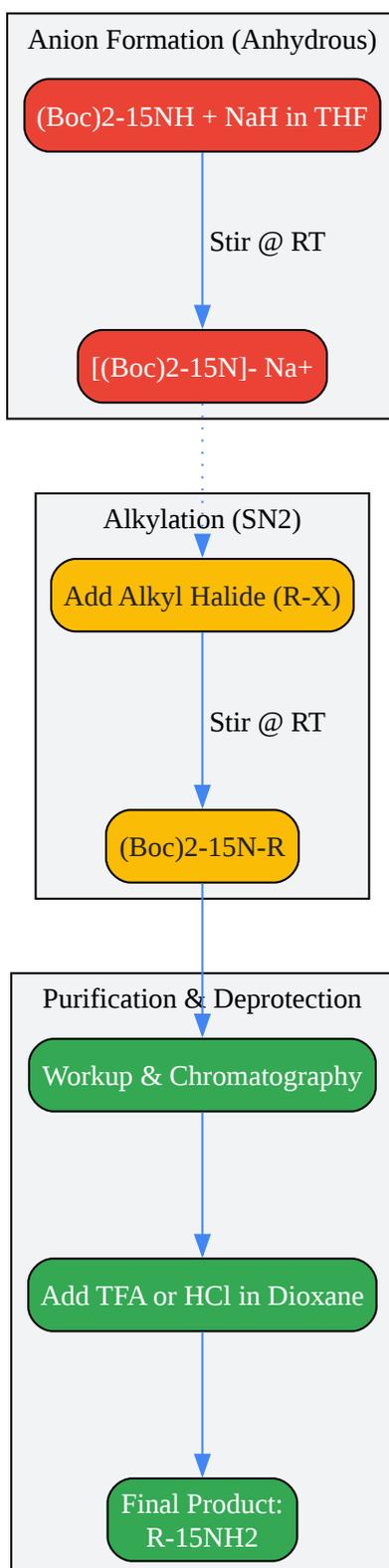
Expertise & Causality Behind Experimental Choices:

- **Choice of Base:** A strong, non-nucleophilic base such as sodium hydride (NaH) is optimal.[7] It irreversibly deprotonates the N-H bond to form the sodium salt, maximizing the concentration of the active nucleophile without competing in the subsequent alkylation step.
- **Solvent System:** Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. These solvents effectively solvate the cation (e.g., Na^+) without reacting with the base or the anionic nitrogen intermediate. The absence of water is critical to prevent quenching the anion.
- **Deprotection:** The Boc groups are strategically chosen for their stability to basic and nucleophilic conditions, yet they are readily cleaved under strong anhydrous acid (e.g., Trifluoroacetic acid or HCl in dioxane).[1] This orthogonality is fundamental to modern protecting group strategy.

Experimental Protocol: N-Alkylation and Deprotection

- **Anion Formation:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N_2), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.
- To this suspension, add a solution of $(\text{Boc})_2\text{-}^{15}\text{NH}$ (1.0 eq.) in anhydrous THF dropwise at 0°C .

- Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium salt results in a clear solution or a fine suspension.
- Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.0-1.2 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials (typically 12-24 hours).
- Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting N-alkylated product, (Boc)₂-¹⁵NR, by silica gel column chromatography.
- Deprotection: Dissolve the purified (Boc)₂-¹⁵NR in dichloromethane (DCM) and add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
- Stir at room temperature for 1-3 hours until deprotection is complete.
- Remove the solvent and excess TFA in vacuo to yield the crude ¹⁵N-labeled primary amine salt, R-¹⁵NH₃⁺TFA⁻.



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Caption: Workflow for the synthesis of ^{15}N -labeled primary amines.

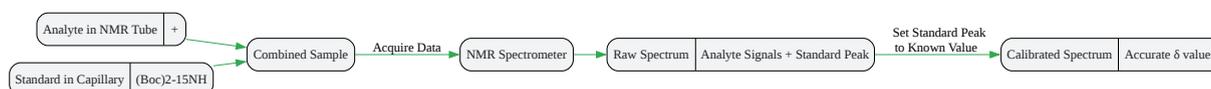
Application as a ^{15}N NMR Chemical Shift Reference

The sharp singlet produced by $(\text{Boc})_2\text{-}^{15}\text{NH}$ in ^{15}N NMR, combined with its chemical stability and solubility in common deuterated solvents, makes it a suitable reference standard.

Trustworthiness of the Protocol: This protocol relies on the established stability and well-defined resonance of the reference compound. For highest accuracy, referencing is often performed relative to a primary standard like liquid ammonia, with the chemical shift of $(\text{Boc})_2\text{-}^{15}\text{NH}$ being predetermined on a specific instrument.[9][10]

Experimental Protocol: External Referencing

- **Prepare the Standard:** Dissolve a small amount of $(\text{Boc})_2\text{-}^{15}\text{NH}$ in a suitable deuterated solvent (e.g., CDCl_3) within a sealed capillary tube.
- **Sample Preparation:** Place the sealed capillary inside the NMR tube containing your analyte solution.
- **Data Acquisition:** Acquire the ^{15}N NMR spectrum of your sample. The spectrum will show the signal of your compound and the sharp singlet from the external standard.
- **Referencing:** Calibrate the chemical shift axis (δ) by setting the peak corresponding to $(\text{Boc})_2\text{-}^{15}\text{NH}$ to its pre-determined chemical shift value for that solvent and temperature.



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Caption: Logical workflow for using $(\text{Boc})_2\text{-}^{15}\text{NH}$ as an external NMR standard.

Conclusion

(Boc)₂-¹⁵NH is a sophisticated yet practical reagent that embodies the principles of modern chemical synthesis and analysis. It provides a reliable pathway for the introduction of a protected ¹⁵N-labeled amine functional group, while simultaneously serving as a valuable tool for NMR-based structural and mechanistic studies. Its properties—governed by the dual nature of the sterically bulky, acid-labile Boc groups and the NMR-active ¹⁵N nucleus—offer a distinct advantage for researchers in drug discovery and chemical biology. A thorough understanding of the principles outlined in this guide is essential for its effective and strategic deployment in the laboratory.

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